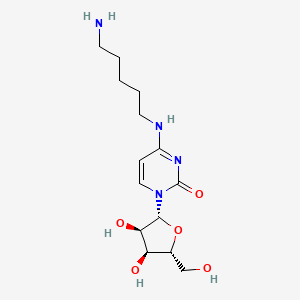
N(4)(5-Amino-pentyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(4)(5-Amino-pentyl)cytidine, also known as this compound, is a useful research compound. Its molecular formula is C14H24N4O5 and its molecular weight is 328.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing N(4)(5-Amino-pentyl)cytidine derivatives?
Methodological Answer: Synthesis typically involves selective oxidation of cytidine analogues. For example, Dess–Martin periodinane (DMP) can oxidize the primary alcohol group of cytidine to a carboxylic acid, but protecting groups (e.g., acetyl or benzoyl) are critical to control reactivity and prevent side reactions. Experimental protocols include:
- Step 1: Protect the cytidine’s amine and hydroxyl groups using acetylating agents under anhydrous conditions.
- Step 2: Apply DMP in dichloromethane at 0°C to oxidize the primary alcohol to the aldehyde intermediate.
- Step 3: Further oxidize the aldehyde to a carboxylic acid using mild conditions (e.g., NaClO₂ in a buffered system).
- Step 4: Deprotect using ammonia/methanol to yield the final product .
Q. How can researchers detect this compound modifications in RNA?
Methodological Answer: Northern blotting combined with immuno-detection is a validated approach:
- Dot Blot Protocol: Extract RNA, spot onto a nitrocellulose membrane, and use anti-ac4C antibodies for hybridization. Quantify via chemiluminescence .
- Immuno-Northern Blot: Separate RNA via gel electrophoresis, transfer to a membrane, and probe with sequence-specific DNA oligos coupled with ac4C antibodies to map modification sites .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles (H315/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (H335 hazard) .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste (P501) .
Advanced Research Questions
Q. How can enzymatic interactions with this compound be studied experimentally?
Methodological Answer:
- UCK1 Kinase Assay: Use HEK-293T UCK1 knockout cell lines to study phosphorylation of cytidine derivatives. Measure kinetic parameters (Km, Vmax) via HPLC or LC-MS to compare activity with wild-type cells .
- Inhibitor Screening: Test analogs (e.g., 5-fluorocytidine) in vitro using ATP/GTP as phosphate donors. Monitor competitive inhibition via fluorescence polarization .
Q. How should researchers address contradictions in cross-linking data involving cytidine derivatives?
Methodological Answer:
- Artifact Mitigation: UV cross-linking studies may show C-to-U conversions due to hydrolysis during CLIP-seq or CLIR-MS. Validate findings using:
Q. What experimental strategies can address gaps in ecological toxicity data for cytidine derivatives?
Methodological Answer:
- Microcosm Studies: Expose soil/water systems to this compound and monitor biodegradation via LC-MS.
- Bioaccumulation Assays: Use Daphnia magna or C. elegans to assess uptake and toxicity (e.g., LC50, reproductive effects).
- Computational Modeling: Apply QSAR models to predict persistence and mobility in soil (logP, solubility) .
Q. Methodological Challenges & Data Gaps
Q. How can researchers improve reproducibility in cytidine quantification assays?
Methodological Answer:
- QC Standards: Include deuterated cytidine as an internal standard in LC-MS to correct for matrix effects .
- Limit of Detection (LOD): Validate assays at biologically relevant concentrations (>0.125 µM) to avoid exclusion due to poor precision .
Q. What advanced techniques enable site-specific analysis of cytidine modifications in RNA?
Methodological Answer:
属性
CAS 编号 |
65842-82-2 |
|---|---|
分子式 |
C14H24N4O5 |
分子量 |
328.36 g/mol |
IUPAC 名称 |
4-(5-aminopentylamino)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C14H24N4O5/c15-5-2-1-3-6-16-10-4-7-18(14(22)17-10)13-12(21)11(20)9(8-19)23-13/h4,7,9,11-13,19-21H,1-3,5-6,8,15H2,(H,16,17,22)/t9-,11-,12-,13-/m1/s1 |
InChI 键 |
HYVCPVSIXTWHAK-OJAKKHQRSA-N |
SMILES |
C1=CN(C(=O)N=C1NCCCCCN)C2C(C(C(O2)CO)O)O |
手性 SMILES |
C1=CN(C(=O)N=C1NCCCCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1NCCCCCN)C2C(C(C(O2)CO)O)O |
同义词 |
N(4)(5-amino-pentyl)cytidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















